N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.: 896827-55-7
Cat. No.: VC7546714
Molecular Formula: C22H26N6
Molecular Weight: 374.492
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896827-55-7 |
|---|---|
| Molecular Formula | C22H26N6 |
| Molecular Weight | 374.492 |
| IUPAC Name | N-(3-imidazol-1-ylpropyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C22H26N6/c1-3-8-19-15-20(24-11-7-13-27-14-12-23-16-27)28-22(25-19)21(17(2)26-28)18-9-5-4-6-10-18/h4-6,9-10,12,14-16,24H,3,7-8,11,13H2,1-2H3 |
| Standard InChI Key | DGRPYNIHNJXTIL-UHFFFAOYSA-N |
| SMILES | CCCC1=NC2=C(C(=NN2C(=C1)NCCCN3C=CN=C3)C)C4=CC=CC=C4 |
Introduction
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound is notable for its potential applications in medicinal chemistry, particularly as a pharmacological agent due to its unique structure, which includes an imidazole ring. The imidazole moiety is significant in various biological activities, making it a subject of interest in drug discovery and development.
Synthesis
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, requiring careful control of reaction conditions to ensure high yields and purity of the final product. While specific synthesis details for this compound are not provided in the search results, the synthesis of similar pyrazolo[1,5-a]pyrimidines often involves condensation reactions followed by modifications to introduce the imidazole moiety .
Biological Activity and Applications
Pyrazolo[1,5-a]pyrimidines, including compounds similar to N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, have been explored for their diverse biological activities. These include anti-inflammatory and anti-cancer properties. The presence of the imidazole ring enhances pharmacological relevance, making these compounds interesting for drug discovery and development.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine is primarily linked to its interaction with specific biological targets such as enzymes or receptors involved in disease processes. Research often involves biochemical assays to elucidate target interactions and downstream effects on cellular functions.
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